molecular formula C14H12N2O B1638833 3-(4-methoxyphenyl)-1H-indazole CAS No. 55271-06-2

3-(4-methoxyphenyl)-1H-indazole

Cat. No.: B1638833
CAS No.: 55271-06-2
M. Wt: 224.26 g/mol
InChI Key: TZXSAORFPSSAER-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a methoxy group attached to the phenyl ring. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. The methoxyphenyl substitution at the third position of the indazole ring imparts unique chemical and biological properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxyphenylhydrazine and an appropriate ketone or aldehyde.

    Cyclization Reaction: The key step involves the cyclization of the hydrazone intermediate formed from the condensation of 4-methoxyphenylhydrazine with the ketone or aldehyde. This cyclization is often facilitated by acidic or basic conditions.

    Reaction Conditions: Commonly used conditions include refluxing in acetic acid or using a strong base like sodium ethoxide in ethanol.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: Reduction of the indazole ring can lead to dihydroindazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: 3-(4-Hydroxyphenyl)-1H-indazole.

    Reduction: 3-(4-Methoxyphenyl)-1,2-dihydro-1H-indazole.

    Substitution: 3-(4-Methoxyphenyl)-5-bromo-1H-indazole.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential pharmacological activities. Indazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. The methoxyphenyl substitution may enhance these activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific biological pathways, offering new treatments for diseases like cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-indazole: Lacks the methoxy group, which may reduce its biological activity.

    3-(4-Hydroxyphenyl)-1H-indazole: The hydroxy group can enhance hydrogen bonding, potentially increasing its potency.

    3-(4-Chlorophenyl)-1H-indazole: The chloro group may alter its electronic properties, affecting its reactivity and biological effects.

Uniqueness

3-(4-Methoxyphenyl)-1H-indazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSAORFPSSAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-1H-indazole (0.20 g, 1.0 mmol), 4-methoxyphenylboronic acid (0.228 g, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.228 g, 0.1 mmol) in ethylene glycol dimethyl ether (5 mL) and 2.0 M sodium carbonate solution (6 mL) under nitrogen was heated at 100° C. for 18 hours. It was quenched by water and extracted with chloroform. The extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was then purified by chromatography (SiO2, 15–30% ethyl acetate/hexane) to provide the title compound (0.012 g, 5% yield): 1H NMR (CDCl3) δ 10.4 (br s, 1H), 8.01 (d, 1H), 7.92 (d, 2H), 7.46 (m, 2H), 7.22 (m, 1H), 7.06 (d, 2H), 3.89 (s, 3H); EI-MS (m/z) 224 [M]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.228 g
Type
catalyst
Reaction Step One
Yield
5%

Synthesis routes and methods III

Procedure details

A mixture of 3-bromo-1H-indazole (0.20 g, 1.0 mmol), 4-methoxyphenylboronic acid (0.228 g, 1.5 mmol), and tetrakis(triphenylplhosphine)palladium(0) (0.228 g, 0.1 mmol) in ethylene glycol dimethyl ether (5 mL) and 2.0 M sodium carbonate solution (6 mL) under nitrogen was heated at 100° C. for 18 hours. It was quenched by water and extracted with chloroform. The extracts were dried over magnesium sulfate, filtered, and concentrated. The residue was then purified by chromatography (SiO2, 15–30% ethyl acetate/hexane) to provide the title compound (0.012 g, 5% yield): 1N NMR (CDCl3) δ 10.4 (br s, 1H), 8.01 (d, 1H), 7.92 (d, 2H), 7.46 (m, 2H), 7.22 (m, 1H), 7.06 (d, 2H), 3.89 (s, 3H); EI-MS (m/z) 224 [M]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.228 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylplhosphine)palladium(0)
Quantity
0.228 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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